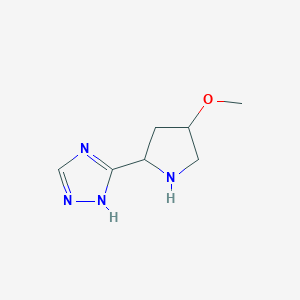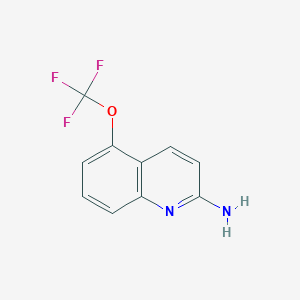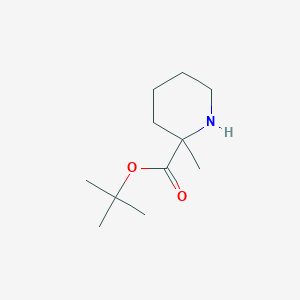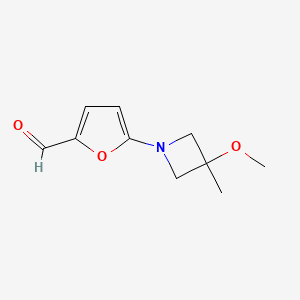![molecular formula C12H13NO2 B13219805 [4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13219805.png)
[4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methyl group at the 4-position and a 2-methylphenyl group at the 2-position of the oxazole ring, with a methanol group attached to the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylphenylacetic acid with an appropriate amine and a dehydrating agent to form the oxazole ring. The methanol group can be introduced through subsequent reactions involving reduction or substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or hydroxylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions of oxazole derivatives with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound and its derivatives may exhibit pharmacological activities. Research may focus on its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of [4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which may influence its binding to enzymes or receptors. The methyl and methanol groups can also modulate its solubility and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
[4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol: Unique due to the presence of both methyl and methanol groups.
2-Methyl-4-phenyl-1,3-oxazole: Lacks the methanol group, affecting its reactivity and solubility.
4-Methyl-2-phenyl-1,3-oxazole: Lacks the 2-methylphenyl group, influencing its steric properties.
Uniqueness
The combination of the 2-methylphenyl and methanol groups in this compound provides a unique set of chemical and physical properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other oxazole derivatives.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
[4-methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C12H13NO2/c1-8-5-3-4-6-10(8)12-13-9(2)11(7-14)15-12/h3-6,14H,7H2,1-2H3 |
InChI Key |
UDKKJGSGJQZKLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride](/img/structure/B13219751.png)



![2-[3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]ethan-1-ol](/img/structure/B13219778.png)
![Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13219783.png)

![5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B13219793.png)
![7-Methyl-8-(thiophen-2-yl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B13219794.png)

![(1R)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B13219809.png)
